molecular formula C5H9N3S B6176559 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine CAS No. 2624125-56-8

1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine

Cat. No.: B6176559
CAS No.: 2624125-56-8
M. Wt: 143.21 g/mol
InChI Key: AGNIDLTUXHYUIK-UHFFFAOYSA-N
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Description

1-Methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by a pyrazole ring substituted with a methyl group at the 1-position, a methylsulfanyl group at the 4-position, and an amino group at the 3-position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine can be synthesized through several synthetic routes. One common method involves the reaction of 1-methyl-3-amino-1H-pyrazole with methylsulfanyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The amino group can be reduced to a primary amine using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: 1-Methyl-4-(methylsulfinyl)-1H-pyrazol-3-amine, 1-Methyl-4-(methylsulfonyl)-1H-pyrazol-3-amine.

    Reduction: this compound (primary amine).

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-Methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-Methyl-4-(methylsulfanyl)-1H-pyrazol-3-amine can be compared with other similar compounds such as:

    1-Methyl-3-amino-1H-pyrazole: Lacks the methylsulfanyl group, which may result in different chemical and biological properties.

    4-Methylsulfanyl-1H-pyrazole:

    1-Methyl-4-(methylsulfonyl)-1H-pyrazol-3-amine:

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

2624125-56-8

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

1-methyl-4-methylsulfanylpyrazol-3-amine

InChI

InChI=1S/C5H9N3S/c1-8-3-4(9-2)5(6)7-8/h3H,1-2H3,(H2,6,7)

InChI Key

AGNIDLTUXHYUIK-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)N)SC

Purity

95

Origin of Product

United States

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